molecular formula C56H78ClN2O16+ B022238 Doxacurium chloride CAS No. 106819-53-8

Doxacurium chloride

Cat. No.: B022238
CAS No.: 106819-53-8
M. Wt: 1070.7 g/mol
InChI Key: NLMCNXZYBWXUTN-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Doxacurium chloride primarily targets the cholinergic receptors on the motor end-plate . These receptors play a crucial role in transmitting signals from nerves to muscles, enabling muscle contraction.

Mode of Action

This compound acts by binding competitively to the cholinergic receptors on the motor end-plate. This binding antagonizes the action of acetylcholine, a neurotransmitter responsible for transmitting signals across the neuromuscular junction . As a result, it blocks neuromuscular transmission, leading to muscle relaxation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neuromuscular transmission. By blocking the action of acetylcholine at the neuromuscular junction, this compound disrupts the normal signaling pathways that lead to muscle contraction. The downstream effects of this disruption include muscle relaxation and paralysis .

Pharmacokinetics

This compound is administered intravenously and has a bioavailability of 100% . It has minimal to no hepatic metabolism . Approximately 40-50% of the drug is excreted in the urine within 12 hours, with some excretion also occurring in the bile . The half-life of this compound is approximately 1.5 hours .

Result of Action

The primary result of this compound’s action is the relaxation of skeletal muscles. This is achieved through the blockage of neuromuscular transmission, which prevents muscle contraction . This makes this compound useful as an adjunct to general anesthesia, facilitating tracheal intubation and providing skeletal muscle relaxation during surgical procedures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action. For example, anticholinesterase agents can antagonize the neuromuscular block produced by this compound . Furthermore, the drug’s long duration of action can be influenced by the patient’s renal function, as a significant portion of the drug is excreted in the urine .

Biochemical Analysis

Biochemical Properties

Doxacurium chloride functions through its competitive antagonism to acetylcholine receptors of the nicotinic type . It binds to these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Cellular Effects

In terms of cellular effects, this compound acts on the motor endplate of the muscle fiber, inhibiting the action of acetylcholine and preventing the transmission of impulses along the nerve fiber. This results in muscle relaxation, which is crucial during surgical procedures or mechanical ventilation .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the nicotinic acetylcholine receptors at the neuromuscular junction. By doing so, it prevents the action of acetylcholine, thereby inhibiting the transmission of nerve impulses and causing muscle relaxation .

Temporal Effects in Laboratory Settings

The effects of this compound are immediate, with muscle relaxation occurring within minutes of administration. Its effects are temporary and wear off after a certain period, necessitating repeated administration for longer procedures .

Dosage Effects in Animal Models

The effects of this compound are dose-dependent. Higher doses result in a more pronounced muscle relaxation effect. Excessively high doses can lead to adverse effects such as respiratory depression .

Metabolic Pathways

This compound is not metabolized by the body but is excreted unchanged in the urine . Therefore, it does not interact with metabolic enzymes or cofactors, nor does it affect metabolic flux or metabolite levels.

Transport and Distribution

Following administration, this compound is rapidly distributed throughout the body. It is transported in the bloodstream and can reach all muscle groups. It does not cross the blood-brain barrier, so it does not affect the central nervous system .

Subcellular Localization

This compound acts at the level of the motor endplate in muscle fibers. It does not enter cells or localize to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doxacurium chloride is synthesized through a series of chemical reactions involving the esterification of succinic acid with specific isoquinolinium derivatives. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions but optimized for higher yields and purity. The process is carried out in controlled environments to ensure the consistency and quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Doxacurium chloride has several scientific research applications:

    Chemistry: Used as a model compound to study the structure-activity relationships of neuromuscular blocking agents.

    Biology: Employed in research on neuromuscular transmission and receptor pharmacology.

    Medicine: Investigated for its potential use in various surgical procedures requiring muscle relaxation.

    Industry: Utilized in the development of new anesthetic agents and muscle relaxants

Comparison with Similar Compounds

  • Mivacurium chloride
  • Pipecuronium bromide
  • Rocuronium bromide
  • Atracurium besilate
  • Vecuronium bromide

Comparison:

  • Mivacurium chloride: Shorter duration of action compared to doxacurium chloride but has a similar mechanism of action.
  • Pipecuronium bromide: Longer duration of action and higher potency.
  • Rocuronium bromide: Faster onset of action but shorter duration.
  • Atracurium besilate: Undergoes Hofmann elimination, making it suitable for patients with renal or hepatic impairment.
  • Vecuronium bromide: Intermediate duration of action and fewer cardiovascular side effects .

This compound stands out due to its long duration of action and superior cardiovascular profile, particularly the lack of histamine release when administered as a rapid bolus dose .

Properties

Doxacurium chloride binds competitively to cholinergic receptors on the motor end-plate to antagonize the action of acetylcholine, resulting in a block of neuromuscular transmission (non-depolarizing). This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine.

CAS No.

106819-53-8

Molecular Formula

C56H78ClN2O16+

Molecular Weight

1070.7 g/mol

IUPAC Name

bis[3-[6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] butanedioate;chloride

InChI

InChI=1S/C56H78N2O16.ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;/h29-34,39-40H,15-28H2,1-14H3;1H/q+2;/p-1

InChI Key

NLMCNXZYBWXUTN-UHFFFAOYSA-M

Isomeric SMILES

C[N@+]1(CCC2=CC(=C(C(=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N@+]4(CCC5=CC(=C(C(=C5[C@@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-]

106819-53-8

physical_description

Solid

solubility

9.02e-05 g/L

Synonyms

2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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